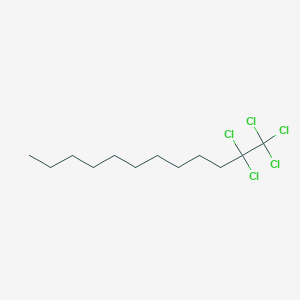

1,1,1,2,2-Pentachlorododecane

Description

Chlorinated alkanes like this compound are often used in industrial applications such as solvents, flame retardants, or intermediates in chemical synthesis. However, their environmental and toxicological profiles necessitate stringent regulatory oversight .

Properties

CAS No. |

214327-67-0 |

|---|---|

Molecular Formula |

C12H21Cl5 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

1,1,1,2,2-pentachlorododecane |

InChI |

InChI=1S/C12H21Cl5/c1-2-3-4-5-6-7-8-9-10-11(13,14)12(15,16)17/h2-10H2,1H3 |

InChI Key |

HQHMCXURKMDEMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C(Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,1,2,2-Pentachlorododecane typically involves the chlorination of dodecane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction conditions include:

Temperature: Typically maintained between 50-100°C.

Catalysts: Commonly used catalysts include iron or aluminum chloride.

Solvents: Chlorinated solvents such as carbon tetrachloride are often used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

1,1,1,2,2-Pentachlorododecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of alcohols or ethers.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Hydroxide ions, alkoxide ions.

Major products formed from these reactions include chlorinated carboxylic acids, alcohols, and ethers.

Scientific Research Applications

1,1,1,2,2-Pentachlorododecane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Investigated for its effects on biological systems, including its potential as a bioaccumulative compound.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentachlorododecane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cell membranes due to its lipophilic nature, affecting membrane integrity and function. Additionally, it can interfere with enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved include:

Cell Membranes: Disruption of lipid bilayers.

Enzymes: Inhibition or modification of enzyme activity.

Comparison with Similar Compounds

Key Research Findings

Environmental Persistence : Chlorinated alkanes like 1,1,1,2,2-Pentachlorododecane are persistent organic pollutants (POPs) due to their low biodegradability, necessitating inclusion in pollutant inventories .

Industrial Relevance : Fluorinated analogs dominate refrigeration and propellant industries, while chlorinated variants are phased out under the Montreal Protocol but remain in niche applications .

Toxicity: Chlorinated compounds exhibit higher acute toxicity compared to fluorinated ones, as seen in Safety Data Sheets (e.g., ’s guidelines for 1-Phenylpentadecane, a non-halogenated analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.